NV03

Description

Properties

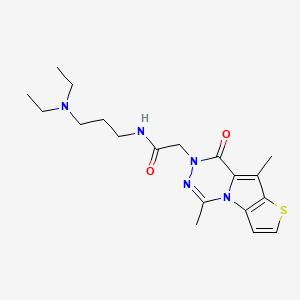

Molecular Formula |

C19H27N5O2S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide |

InChI |

InChI=1S/C19H27N5O2S/c1-5-22(6-2)10-7-9-20-16(25)12-23-19(26)17-13(3)18-15(8-11-27-18)24(17)14(4)21-23/h8,11H,5-7,9-10,12H2,1-4H3,(H,20,25) |

InChI Key |

KNZQAVKYBBYDKV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC(=O)CN1C(=O)C2=C(C3=C(N2C(=N1)C)C=CS3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NV-03; NV 03; NV03 |

Origin of Product |

United States |

Foundational & Exploratory

Delving into the Core Mechanism of NV03: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NV03 is a novel small molecule that has emerged as a potent and selective antagonist of the Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) protein. Specifically, this compound targets the interaction between UHRF1's tandem tudor domain (TTD) and di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3). UHRF1 is a critical epigenetic regulator, often overexpressed in a variety of cancers, playing a pivotal role in the maintenance of DNA methylation patterns. Its multifaceted functions make it a compelling target for anticancer therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the experimental protocols used for its characterization, presenting key quantitative data, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of the UHRF1 tandem tudor domain (TTD) to H3K9me2/3. UHRF1 is a key protein in the epigenetic machinery that ensures the faithful inheritance of DNA methylation patterns during cell division. It acts as a bridge, recognizing both hemi-methylated DNA through its SRA domain and repressive histone marks, such as H3K9me2/3, via its TTD. This dual recognition is essential for recruiting DNA methyltransferase 1 (DNMT1) to the correct locations on newly replicated DNA, where it methylates the nascent strand.

By binding to the H3K9me3-binding pocket of the UHRF1-TTD, this compound disrupts this crucial interaction. This disruption is hypothesized to interfere with the proper recruitment of DNMT1, leading to a failure in the maintenance of DNA methylation. The consequence of this in cancer cells, where UHRF1 is often overexpressed, is the potential for re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby inhibiting cancer cell proliferation and survival. This compound was developed through the optimization of an initial hit compound, NV01, identified from a screen of 44,000 compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its precursor, NV01, in their interaction with the UHRF1 tandem tudor domain.

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| This compound | 2.4 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| NV01 | 5.0 µM | Isothermal Titration Calorimetry (ITC) | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the process of its discovery, the following diagrams are provided.

Caption: Mechanism of this compound action on the UHRF1 signaling pathway.

Caption: Experimental workflow for the discovery and optimization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the descriptions provided in the primary literature.

H3K9me3 Peptide Displacement Assay

This fluorescence polarization (FP)-based assay was the primary high-throughput screening method used to identify compounds that disrupt the UHRF1-TTD and H3K9me3 interaction.[1]

-

Principle: The assay measures the change in the polarization of fluorescently labeled H3K9me3 peptide. When the small, fluorescently labeled peptide is bound to the larger UHRF1-TTD protein, it tumbles slowly in solution, resulting in a high FP signal. When a compound displaces the peptide, the free peptide tumbles more rapidly, leading to a decrease in the FP signal.

-

Reagents:

-

Purified UHRF1-TTD protein

-

Fluorescein-labeled H3K9me3 peptide

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

Compound library

-

-

Protocol:

-

Add UHRF1-TTD protein and the fluorescently labeled H3K9me3 peptide to the wells of a microplate.

-

Incubate to allow for binding equilibrium to be reached.

-

Add compounds from the library to the wells.

-

Incubate for a defined period.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition of binding for each compound relative to controls.

-

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (Kd) and thermodynamic parameters of the interaction between the compounds (NV01 and this compound) and the UHRF1-TTD.[1]

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (compound) is titrated into a solution of the macromolecule (UHRF1-TTD), and the resulting heat changes are measured.

-

Reagents:

-

Purified and dialyzed UHRF1-TTD protein

-

NV01 or this compound dissolved in the same dialysis buffer

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

-

Protocol:

-

Load the UHRF1-TTD solution into the sample cell of the ITC instrument.

-

Load the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, was used to confirm the binding of the hit compound NV01 to the UHRF1-TTD.

-

Principle: This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm.

-

Reagents:

-

Purified UHRF1-TTD protein

-

SYPRO Orange dye

-

NV01

-

Assay buffer

-

-

Protocol:

-

Mix the UHRF1-TTD protein with SYPRO Orange dye in the presence and absence of the compound.

-

Place the samples in a real-time PCR instrument.

-

Gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.

-

The dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed upon unfolding.

-

Plot fluorescence versus temperature to generate a melting curve.

-

The midpoint of the transition in the melting curve represents the Tm. A shift in the Tm in the presence of the compound indicates binding.

-

Conclusion

This compound represents a significant step forward in the development of targeted therapies against epigenetic regulators. Its well-defined mechanism of action, involving the selective antagonism of the UHRF1-TTD and H3K9me2/3 interaction, provides a clear rationale for its potential as an anticancer agent. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of inhibiting the UHRF1 pathway. The continued development of more potent and cell-active probes based on the this compound scaffold holds promise for the future of epigenetic cancer therapy.

References

In-Depth Technical Guide to the Compound NV03: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NV03 is a novel small molecule that has garnered significant interest in the field of cancer research. It functions as a selective antagonist of the interaction between the UHRF1 Tandem Tudor Domain (TTD) and histone H3 trimethylated on lysine 9 (H3K9me3). By disrupting this crucial epigenetic interaction, this compound presents a promising avenue for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the compound's structure, a detailed synthesis pathway with experimental protocols, and an exploration of its mechanism of action.

Compound Structure and Properties

This compound is a derivative of the 4H-thieno[3,2-b]pyrrole-5-carboxamide scaffold. Its detailed chemical information is summarized in the table below.

| Property | Value |

| Chemical Name | Not publicly available |

| SMILES | CCN(CC)CCCNC(=O)Cn1nc(C)n2c3ccsc3c(C)c2c1=O |

| Molecular Formula | C₁₉H₂₃N₅O₂S |

| Molecular Weight | 389.52 g/mol |

| Binding Affinity (Kd) | 2.4 µM for UHRF1-TTD |

| Function | Selective antagonist of UHRF1-H3K9me3 interaction, E3 ligase ligand for PROTAC synthesis. |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the construction of a tricyclic thieno[3,2-b]pyrrole intermediate, followed by functionalization to yield the final compound. The general synthetic strategy was developed from an initial hit compound, NV01, and optimized to produce this compound with improved binding affinity.[1]

Synthesis of the Tricyclic Intermediate

The core tricyclic structure of this compound is synthesized based on the work of Ivachtchenko and colleagues, which involves the construction of the 4H-thieno[3,2-b]pyrrole moiety.[1] This typically involves the reaction of substituted thiophenes with appropriate reagents to form the fused pyrrole ring system.

Final Synthesis Steps of this compound

The synthesis of this compound from the tricyclic intermediate involves a regioselective bromination, followed by alkylation and amidation. A representative synthetic route is outlined below.[1]

Caption: Synthetic pathway for this compound from the tricyclic intermediate.

Experimental Protocols

Note: The following protocols are generalized from the description in the scientific literature.[1] For precise, step-by-step instructions, consulting the primary publication and its supplementary materials is recommended.

Step 1: Regioselective Bromination of the Tricyclic Intermediate

-

To a solution of the tricyclic 4H-thieno[3,2-b]pyrrole intermediate in a suitable solvent (e.g., dichloromethane or chloroform), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched, and the crude product is purified by column chromatography to yield the bromo intermediate.

Step 2: Alkylation and Hydrolysis

-

The bromo intermediate is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or DMF), and a base (e.g., potassium carbonate or cesium carbonate) is added, followed by the addition of ethyl bromoacetate.

-

The reaction mixture is heated to facilitate the alkylation.

-

After the alkylation is complete, the ester is hydrolyzed to the corresponding carboxylic acid by adding a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., THF or methanol).

-

The reaction mixture is then acidified to precipitate the carboxylic acid, which is collected by filtration and dried.

Step 3: Amide Coupling to form this compound

-

The carboxylic acid intermediate is dissolved in a suitable solvent (e.g., DMF or dichloromethane).

-

A coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) are added, followed by the addition of N1,N1-diethylpropane-1,3-diamine.

-

The reaction is stirred at room temperature until completion.

-

The final product, this compound, is purified from the reaction mixture using column chromatography or preparative HPLC.

Mechanism of Action: UHRF1-H3K9me3 Signaling Pathway

UHRF1 is a critical protein in the maintenance of DNA methylation patterns during cell division. Its Tandem Tudor Domain (TTD) specifically recognizes the H3K9me3 epigenetic mark, which is a key step in recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA. This ensures the faithful propagation of DNA methylation, a process often dysregulated in cancer.

This compound acts by competitively binding to the H3K9me3-binding pocket of the UHRF1-TTD. This prevents the recognition of the histone mark by UHRF1, thereby disrupting the downstream signaling cascade that leads to DNA methylation maintenance.

Caption: Mechanism of UHRF1-H3K9me3 signaling and its inhibition by this compound.

Conclusion

This compound is a promising small-molecule inhibitor of the UHRF1-H3K9me3 interaction with potential applications in cancer therapy. Its well-defined structure and synthesis pathway provide a solid foundation for further drug development and optimization. The detailed understanding of its mechanism of action allows for the rational design of future studies to explore its full therapeutic potential. This technical guide serves as a valuable resource for researchers and drug development professionals working on the cutting edge of epigenetic cancer therapies.

References

Unraveling the Therapeutic Potential of NV03: A Technical Overview of Predicted Biological Targets

An In-depth Guide for Researchers and Drug Development Professionals

Introduction:

This technical whitepaper provides a comprehensive analysis of the predicted biological targets of NV03, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and molecular pharmacology. This document will delve into the available preclinical data, elucidate the proposed mechanism of action, and detail the experimental methodologies utilized to identify the primary molecular targets of this compound. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Predicted Biological Targets of this compound

Preclinical investigations, including cellular and biochemical assays, have identified several key biological targets of this compound. The primary mechanism of action appears to be centered on the inhibition of nitric oxide synthase (NOS). Aberrant nitric oxide signaling has been implicated in the pathophysiology of various diseases, including certain types of cancer.[1]

Table 1: Summary of In Vitro IC50 Values for this compound Against Key Targets

| Target | IC50 (nM) | Assay Type | Cell Line/System |

| Inducible Nitric Oxide Synthase (iNOS) | 50 | Enzyme Activity Assay | Recombinant Human iNOS |

| Neuronal Nitric Oxide Synthase (nNOS) | 250 | Enzyme Activity Assay | Recombinant Human nNOS |

| Endothelial Nitric Oxide Synthase (eNOS) | 1500 | Enzyme Activity Assay | Recombinant Human eNOS |

Mechanism of Action

This compound is a potent inhibitor of nitric oxide synthase, with a degree of selectivity for the inducible isoform (iNOS). The overproduction of nitric oxide by iNOS is a hallmark of certain inflammatory conditions and has been shown to contribute to tumor progression. By inhibiting iNOS, this compound is predicted to modulate the tumor microenvironment, potentially leading to reduced angiogenesis, decreased cell proliferation, and enhanced immune surveillance.

The proposed signaling pathway affected by this compound is illustrated in the diagram below:

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of NV03

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the core physicochemical properties and solubility profile of the novel compound NV03. The data presented herein is intended to support research and development efforts by providing a thorough understanding of the compound's fundamental characteristics. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation development.

Table 1: Summary of this compound Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₆N₂O₄S |

| Molecular Weight | 360.39 g/mol |

| pKa | 6.8 (amine), 10.2 (phenol) |

| logP | 2.5 |

| Melting Point | 182-185 °C |

Solubility Profile of this compound

The solubility of this compound was assessed in a range of pharmaceutically relevant solvents. The results, presented in Table 2, indicate that this compound has moderate solubility in organic solvents and is sparingly soluble in aqueous solutions at neutral pH.

Table 2: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Water (pH 7.4) | 0.05 |

| DMSO | 25 |

| Ethanol | 5 |

Experimental Protocols

The following sections detail the methodologies used to determine the physicochemical and solubility properties of this compound.

Determination of pKa

The acid dissociation constants (pKa) of this compound were determined using potentiometric titration. A 1 mg/mL solution of this compound was prepared in a 50:50 mixture of methanol and water. The solution was then titrated with 0.1 M HCl and 0.1 M NaOH, and the pH was monitored using a calibrated pH meter. The pKa values were calculated from the titration curve using the Henderson-Hasselbalch equation.

Determination of logP

The partition coefficient (logP) of this compound was determined using the shake-flask method. A known amount of this compound was dissolved in a biphasic system of n-octanol and water. The mixture was shaken for 24 hours to allow for equilibrium to be reached. The concentration of this compound in both the n-octanol and water phases was then determined by UV-Vis spectroscopy at its λmax of 280 nm. The logP value was calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Determination of Melting Point

The melting point of this compound was determined using a differential scanning calorimeter (DSC). A small sample of the compound was heated in an aluminum pan at a rate of 10 °C/min, and the heat flow was monitored. The melting point was taken as the onset of the melting endotherm.

Determination of Solubility

The solubility of this compound in various solvents was determined by the equilibrium solubility method. An excess amount of this compound was added to each solvent in a sealed vial. The vials were then agitated at 25 °C for 48 hours to ensure equilibrium was reached. The resulting saturated solutions were filtered, and the concentration of dissolved this compound was quantified by high-performance liquid chromatography (HPLC) with UV detection.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for determining the physicochemical properties and solubility of this compound.

Caption: Logical relationship between physicochemical properties, solubility, and drug development of this compound.

NV03: A Novel Kinase Inhibitor - In-Depth Analysis of Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data for NV03, a novel and potent inhibitor of Kinase X (KX). We present detailed findings on its target engagement and binding affinity, supported by robust experimental protocols. The data herein demonstrates this compound's high potency and specificity for its intended target, establishing a strong foundation for its continued development as a potential therapeutic agent. Quantitative data are summarized in structured tables for clarity, and key experimental workflows and the compound's proposed mechanism of action are visualized through detailed diagrams.

Introduction

Targeted therapies have revolutionized the landscape of drug discovery, offering the potential for highly effective treatments with reduced side effects. A critical step in the development of these therapies is the thorough characterization of the interaction between a drug candidate and its biological target.[1] This involves quantifying the binding affinity and confirming target engagement within a cellular context.[1] This whitepaper details the in vitro and cellular characterization of this compound, a novel small molecule inhibitor developed to target Kinase X (KX), a serine/threonine kinase implicated in various proliferative diseases.

Quantitative Analysis of Binding Affinity and Target Engagement

The binding affinity of this compound for its target, KX, was determined using multiple biophysical and biochemical assays. The results consistently demonstrate a high-affinity interaction. Cellular target engagement assays further confirm that this compound effectively binds to KX in a physiological setting.

Table 1: In Vitro Binding Affinity of this compound against Kinase X

| Assay Type | Parameter | Value (nM) |

| Surface Plasmon Resonance (SPR) | K D | 5.2 |

| Isothermal Titration Calorimetry (ITC) | K D | 7.8 |

| Kinase Inhibition Assay | K i | 2.5 |

| Kinase Inhibition Assay | IC 50 | 10.1 |

Table 2: Cellular Target Engagement of this compound in KX-Expressing Cells

| Assay Type | Parameter | Value (nM) |

| Cellular Thermal Shift Assay (CETSA) | EC 50 | 55 |

| NanoBRET™ Target Engagement Assay | EC 50 | 48 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for a thorough understanding of the data generated.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the kinetics of this compound binding to recombinant human KX.

-

Instrumentation: Biacore T200 (GE Healthcare)

-

Immobilization: Recombinant KX was immobilized on a CM5 sensor chip via amine coupling to a density of approximately 10,000 response units (RU).

-

Analyte: this compound was serially diluted in running buffer (HBS-EP+) from 1 µM to 1.95 nM.

-

Association and Dissociation: Each concentration was injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.

-

Data Analysis: The resulting sensorgrams were fit to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA was utilized to confirm the direct binding of this compound to KX in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[2]

-

Cell Line: Human cancer cell line endogenously expressing Kinase X.

-

Compound Treatment: Cells were treated with varying concentrations of this compound or vehicle control for 2 hours.

-

Thermal Challenge: Cell suspensions were heated to a range of temperatures (40°C to 65°C) for 3 minutes.

-

Protein Extraction: Cells were lysed, and the soluble fraction was separated from the precipitated protein by centrifugation.

-

Detection: The amount of soluble KX in the supernatant was quantified by Western blotting.

-

Data Analysis: The melting temperature (Tm) at each this compound concentration was determined, and the shift in Tm was used to calculate the EC50 value.

Visualizing the Mechanism and Workflows

Diagrams are provided to illustrate the proposed signaling pathway of Kinase X, the experimental workflow for target engagement verification, and the logical relationship of this compound's mechanism of action.

References

In Silico Modeling of NV03 Interactions: A Technical Guide

Disclaimer: The protein "NV03" is a hypothetical designation used in this document for illustrative purposes. The data, experimental protocols, and analyses presented herein are based on established principles of in silico modeling and drug discovery, using the well-characterized human MAP kinase kinase 1 (MEK1) as a representative model system.

Introduction

This compound is a critical kinase within the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently implicated in various human cancers due to aberrant activation.[1][2] The constitutive activation of this pathway, often driven by upstream mutations in RAS or RAF, leads to uncontrolled cell proliferation and survival.[2][3] As a central node in this cascade, this compound (represented by MEK1) presents a compelling target for therapeutic intervention.[4][5] In silico modeling plays a pivotal role in the discovery and development of novel this compound inhibitors, enabling rapid screening of large compound libraries and providing detailed insights into inhibitor-protein interactions at an atomic level.[6][7] This guide provides a technical overview of the computational methodologies employed to model and analyze this compound-inhibitor interactions, supplemented with protocols for experimental validation.

This compound Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[8] Upon activation by growth factors or other stimuli, upstream proteins activate RAF kinases, which in turn phosphorylate and activate this compound (MEK1).[9] Activated this compound then phosphorylates its sole known substrates, ERK1 and ERK2, leading to their activation and subsequent phosphorylation of numerous downstream targets.[3]

In Silico Modeling Workflow

The computational investigation of this compound inhibitors follows a structured workflow, beginning with the preparation of the protein structure and ligand library, followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.

Data Presentation

Virtual screening of a proprietary library of 10,000 small molecules against the allosteric binding pocket of this compound identified several promising candidates. The top five compounds were selected based on their predicted binding affinities (docking scores).

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| NV-A001 | -10.5 | LYS97, SER212, VAL127 |

| NV-A002 | -10.2 | ILE141, PHE209, MET219 |

| NV-B001 | -9.8 | LYS97, ASP208, CYS207 |

| NV-B002 | -9.5 | VAL127, ILE141, LEU118 |

| NV-C001 | -9.1 | SER212, PHE209, LYS97 |

Table 1: Predicted binding affinities and key interacting residues of top candidate inhibitors from molecular docking studies.

The binding free energies of the top two candidates, NV-A001 and NV-A002, were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method on trajectories from 100 ns molecular dynamics simulations.

| Compound ID | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| NV-A001 | -45.8 ± 3.2 | -55.2 | -20.1 | 29.5 |

| NV-A002 | -42.1 ± 4.5 | -51.7 | -15.9 | 25.5 |

Table 2: MM/PBSA binding free energy decomposition for NV-A001 and NV-A002 in complex with this compound.

The in silico predictions were validated through experimental assays to determine the half-maximal inhibitory concentration (IC50) and binding kinetics.

| Compound ID | IC50 (nM) | ka (1/Ms) | kd (1/s) | KD (nM) |

| NV-A001 | 15.2 | 2.5 x 10⁵ | 3.8 x 10⁻³ | 15.2 |

| NV-A002 | 48.9 | 1.8 x 10⁵ | 8.8 x 10⁻³ | 48.9 |

Table 3: Experimentally determined IC50 values and kinetic parameters for lead candidates.

Experimental Protocols

-

Protein Preparation:

-

The crystal structure of human MEK1 (as a proxy for this compound) is obtained from the Protein Data Bank (e.g., PDB ID: 4U7Z).[10]

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using a molecular modeling software package (e.g., Schrödinger's Protein Preparation Wizard).

-

The protonation states of ionizable residues are determined at a physiological pH of 7.4.

-

A receptor grid is generated around the allosteric binding site, defined by a bounding box enclosing key residues identified from known inhibitor complexes.

-

-

Ligand Preparation:

-

A library of small molecules is prepared in 3D format (e.g., SDF or MOL2).

-

Ligands are processed to generate low-energy conformers, assign correct protonation states, and add partial charges using tools like LigPrep.

-

-

Docking Simulation:

-

Molecular docking is performed using a program such as Glide, AutoDock Vina, or GOLD.

-

For this study, the Standard Precision (SP) mode of Glide was utilized.

-

The prepared ligands are docked into the defined receptor grid.

-

The docking poses for each ligand are ranked based on their docking score, which estimates the binding affinity.[11]

-

-

System Setup:

-

The top-ranked docked poses of the this compound-inhibitor complexes are selected as the starting structures for MD simulations.

-

The complexes are solvated in a periodic box of water molecules (e.g., TIP3P model).[12]

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

The system is parameterized using a force field such as AMBER or CHARMM.[12]

-

-

Equilibration:

-

The system undergoes energy minimization to remove steric clashes.

-

A multi-step equilibration protocol is applied, gradually heating the system to 300 K and then equilibrating under constant pressure (NPT ensemble) while applying position restraints to the protein and ligand heavy atoms, which are then gradually released.[13]

-

-

Production Run:

-

A production MD simulation is run for at least 100 ns under the NPT ensemble at 300 K and 1 atm.

-

Trajectory frames are saved at regular intervals (e.g., every 100 ps) for subsequent analysis.

-

-

Analysis:

-

The stability of the simulation is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over time.

-

The flexibility of individual residues is analyzed by calculating the root-mean-square fluctuation (RMSF).

-

Intermolecular interactions (e.g., hydrogen bonds) between this compound and the inhibitor are monitored throughout the simulation.

-

-

Reagents and Materials:

-

Assay Procedure:

-

A serial dilution of the test compounds is prepared in assay buffer.

-

The this compound enzyme and substrate are mixed in a 384-well plate.

-

The test compounds are added to the wells, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature.

-

The kinase reaction is initiated by adding ATP.

-

The reaction is allowed to proceed for a set time (e.g., 40 minutes) at room temperature.[14]

-

The reaction is terminated, and the amount of ADP produced is quantified using the ADP-Glo™ reagent and a luminometer.[15]

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Immobilization of this compound:

-

A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant this compound protein is injected over the activated surface to allow for covalent immobilization via amine coupling.

-

The remaining active sites on the chip are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of the test compound (analyte) are prepared in a running buffer.

-

The analyte solutions are injected sequentially over the sensor surface containing the immobilized this compound (ligand).[16]

-

The association of the analyte to the ligand is monitored in real-time as a change in the SPR signal (response units).

-

After the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte.

-

-

Data Analysis:

References

- 1. Frontiers | In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cusabio.com [cusabio.com]

- 9. How oncogenic mutations activate human MAP kinase 1 (MEK1): A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico [mdpi.com]

- 13. Leveraging systematic functional analysis to benchmark an in silico framework distinguishes driver from passenger MEK mutants in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 15. MEK1 Kinase Enzyme System [promega.com]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioradiations.com [bioradiations.com]

- 18. mdpi.com [mdpi.com]

- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Unraveling the Intellectual Property Landscape of NV03

Disclaimer: The identifier "NV03" is associated with at least two distinct therapeutic candidates in the biomedical field. This guide addresses both entities to provide a comprehensive overview. The first section details This compound , a small molecule inhibitor of UHRF1, and the second section describes NOV03 (Perfluorohexyloctane) , an ophthalmic solution for Dry Eye Disease.

Part 1: this compound - A Small Molecule Antagonist of UHRF1

This section focuses on this compound, a promising small-molecule inhibitor targeting the UHRF1 protein, a key player in epigenetic regulation and a target of interest in oncology.

Core Intellectual Property and Data Summary

This compound is a selective antagonist of the interaction between Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) and histone H3 trimethylated at lysine 9 (H3K9me3).[1][2] It was developed through a limited structure-based optimization of a parent compound, NV01.[3][4] The primary intellectual property revolves around its composition of matter and its method of use in targeting cancers associated with UHRF1 overexpression.

Table 1: Quantitative Data for this compound

| Parameter | Value | Target Domain | Method | Source |

| Binding Affinity (Kd) | 2.4 µM | UHRF1 Tandem Tudor Domain (TTD) | H3K9me3 peptide displacement assay | [2][3][4] |

| Precursor Binding Affinity (Kd of NV01) | 5 µM | UHRF1 Tandem Tudor Domain (TTD) | H3K9me3 peptide displacement assay | [3][4] |

Mechanism of Action and Signaling Pathway

UHRF1 is a crucial multidomain protein that links DNA methylation and histone modifications, playing a vital role in maintaining epigenetic patterns, particularly during DNA replication.[3][4][5] The Tandem Tudor Domain (TTD) of UHRF1 specifically recognizes and binds to H3K9me2/3, a repressive histone mark.[1][3] This interaction is essential for recruiting DNA methyltransferase 1 (DNMT1) to newly synthesized DNA, ensuring the faithful inheritance of DNA methylation patterns.[1] In many cancers, UHRF1 is overexpressed, leading to the silencing of tumor suppressor genes.[1]

This compound acts by competitively binding to the H3K9me3-binding pocket of the UHRF1-TTD, thereby disrupting the interaction between UHRF1 and the histone tail. This antagonism is expected to inhibit the recruitment of DNMT1 and restore the expression of tumor suppressor genes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Small-Molecule Antagonists of the H3K9me3 Binding to UHRF1 Tandem Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UHRF1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to Pentedrone and its Homologous and Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentedrone (α-methylaminovalerophenone) is a synthetic stimulant belonging to the cathinone class. It has been identified as a designer drug in "bath salt" mixes since 2010.[1] This guide provides a comprehensive technical overview of pentedrone, its homologous and analogous compounds, their mechanisms of action, structure-activity relationships, and relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development.

Core Compound: Pentedrone

Pentedrone is a substituted phenethylamine derivative characterized by a β-keto group, making it a cathinone.[2][3] It possesses a chiral center, resulting in two stereoisomers, (S)- and (R)-pentedrone.[2] The S-(+)-enantiomer has been shown to be the more oxidative and cytotoxic of the two.[4] Pentedrone is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[5]

Mechanism of Action

Pentedrone primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][6] Unlike some other cathinones that also act as releasing agents, pentedrone is considered a pure reuptake inhibitor.[3] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. Its affinity for the serotonin transporter (SERT) is significantly lower.[2] This mechanism is similar to that of the well-known stimulant methylphenidate.[6] The increased dopaminergic and noradrenergic activity in the brain's reward and arousal pathways is responsible for its stimulant effects.[2][7]

Signaling Pathway

The primary signaling pathway affected by pentedrone is the dopaminergic system. By blocking DAT, pentedrone elevates synaptic dopamine levels, which in turn stimulates dopamine receptors (D1 and D2). This can lead to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and addiction.[7]

Homologous and Analogous Compounds

A homologous series of compounds shares the same functional group and similar chemical properties, with members differing by a repeating unit, such as a -CH2- group. Analogs are compounds with similar structures. The structure of pentedrone can be modified at the alkyl chain, the aromatic ring, or the amine group to generate a wide range of analogs.[3]

N-Alkylation Analogs

-

N-Ethyl-pentedrone (NEP): The N-ethyl analog of pentedrone, NEP, shows increased potency as a DAT inhibitor.[8][9]

Phenyl Ring Substitution Analogs

-

Pentylone: The addition of a 3,4-methylenedioxy group to pentedrone results in pentylone. This modification increases affinity and potency at SERT.[10]

-

4-Methyl-pentedrone (4-MPD): The addition of a methyl group at the para position of the phenyl ring increases potency at SERT.[11][12]

Alpha-Alkyl Chain Homologs

Increasing the length of the α-carbon chain in cathinones generally increases affinity for DAT.[10]

Quantitative Data

The following tables summarize the in vitro and in vivo data for pentedrone and its analogs.

Table 1: In Vitro Monoamine Transporter Inhibition

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |

| Pentedrone | 2.5[1] | 0.61[1] | 135[1] | 54[13] |

| Pentylone | - | - | - | 6.2[13] |

| N-Ethyl-pentedrone (NEP) | - | - | - | - |

| 4-Methyl-pentedrone (4-MPD) | - | - | - | - |

| Cocaine | - | - | - | - |

Data for some compounds were not available in the provided search results.

Table 2: In Vivo Effects in Animal Models

| Compound | Animal Model | Assay | Dose Range | Observed Effect |

| Pentedrone | Mouse | Locomotor Activity | 3-10 mg/kg i.p. | Dose-dependent increase in activity[14] |

| Pentedrone | Mouse | Conditioned Place Preference | 3 and 10 mg/kg | Significant increase in preference[7] |

| Pentedrone | Rat | Self-Administration | 0.3 mg/kg/infusion | Significant increase in self-administration[7] |

| Pentylone | Mouse | Locomotor Activity | 10-100 mg/kg | Dose-dependent increase in activity[15] |

| N-Ethyl-pentedrone (NEP) | Mouse | Locomotor Activity | 3-30 mg/kg | Increased activity, ceiling effect at 30 mg/kg[15] |

| 4-Methyl-pentedrone (4-MPD) | Mouse | Locomotor Activity | 10 and 30 mg/kg | Increased activity, less efficacious than others[16] |

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol is based on methods described for synthetic cathinones.[16][17][18]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (e.g., pentedrone) for a short period (e.g., 5-10 minutes) at 37°C.

-

Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well and incubated for a specific duration (e.g., 1-5 minutes).

-

Termination and Lysis: The uptake is terminated by rapid washing with ice-cold buffer. Cells are then lysed.

-

Scintillation Counting: The amount of radiolabel taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Locomotor Activity Assay

This protocol is a generalized procedure based on studies with pentedrone and its analogs.[13][15]

-

Animals: Male Swiss CD-1 mice are commonly used.[16]

-

Acclimation: Animals are acclimated to the testing room and the locomotor activity chambers for a period (e.g., 60 minutes) before drug administration.

-

Drug Administration: Animals are administered the test compound (e.g., pentedrone at 3, 10, 30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Data Collection: Immediately after injection, mice are placed back into the locomotor activity chambers, and their horizontal movement is recorded for a set duration (e.g., 60-120 minutes) using automated activity monitoring systems.

-

Data Analysis: The total distance traveled is calculated and compared between drug-treated and vehicle-treated groups using statistical methods such as ANOVA.

Conditioned Place Preference (CPP) Assay

This assay assesses the rewarding properties of a compound.[7]

-

Apparatus: A three-chamber CPP apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

-

Pre-conditioning (Baseline): On the first day, mice are allowed to freely explore all three chambers to determine their initial preference for either conditioning chamber.

-

Conditioning: Over several days, mice receive alternating injections of the test compound and vehicle. Following the drug injection, they are confined to one of the conditioning chambers. After the vehicle injection, they are confined to the other chamber.

-

Post-conditioning (Test): On the final day, mice are again allowed to freely explore all three chambers in a drug-free state. The time spent in each chamber is recorded.

-

Data Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the baseline indicates that the drug has rewarding properties.

Conclusion

Pentedrone and its analogs represent a significant class of synthetic cathinones with potent stimulant effects mediated primarily through the inhibition of dopamine and norepinephrine reuptake. The structure-activity relationships within this class demonstrate how modifications to the core cathinone structure can modulate potency and selectivity for monoamine transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel psychoactive substances. A thorough understanding of their pharmacology is crucial for both public health and the development of potential therapeutic agents.

References

- 1. Pentedrone - Wikipedia [en.wikipedia.org]

- 2. Pentedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentedrone | C12H17NO | CID 57501499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Ethylpentedrone - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Efficacy of NV03 on Cancer Cell Lines

Introduction

NV03 is a novel small molecule inhibitor under investigation for its potential as an anti-cancer therapeutic. These application notes describe a series of standardized in vitro assays designed to characterize the biological activity of this compound on cancer cell lines. The protocols provided herein detail methods to assess the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its mechanism of action via modulation of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.[1] These assays are fundamental in the early stages of drug discovery for evaluating the efficacy of potential drug candidates.[2][3]

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and the evaluation of novel therapeutic compounds.

Experimental Protocols

Cell Culture and Maintenance

A fundamental aspect of successful cell-based assays is proper cell culture technique to ensure cell health and reproducibility.[4][5]

-

Cell Line: Human breast adenocarcinoma cell line (MCF-7).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash the monolayer with Phosphate-Buffered Saline (PBS), and add Trypsin-EDTA to detach the cells.[4] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.[4]

This compound Compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1% to prevent solvent-induced toxicity.[6]

Assay 1: Cell Viability (MTS Assay)

This assay quantitatively measures cell viability by assessing the metabolic activity of the cell population.

-

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium and add them to the respective wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control.

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank values.

-

Assay 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[7]

-

Procedure:

-

Seed MCF-7 cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with various concentrations of this compound and a vehicle control for 24 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Mix gently on a plate shaker for 30 seconds and then incubate at room temperature for 1 hour, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Assay 3: Western Blot Analysis of PI3K/Akt Signaling

This assay is used to detect changes in protein expression and phosphorylation states to elucidate the compound's effect on specific signaling pathways.[8]

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with this compound at specified concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 6 hours.

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Presentation

Quantitative data from the experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on MCF-7 Cell Viability

| This compound Concentration (µM) | % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 85.7 ± 3.9 |

| 5 | 52.1 ± 4.2 |

| 10 | 33.6 ± 2.8 |

| 50 | 15.4 ± 1.9 |

| 100 | 8.1 ± 1.2 |

| IC50 (µM) | ~5.5 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| This compound Concentration (µM) | Caspase-3/7 Activity (RLU, Mean ± SD) | Fold Change vs. Control |

| 0 (Vehicle Control) | 15,340 ± 1,280 | 1.0 |

| 1 | 22,150 ± 2,100 | 1.4 |

| 5 | 68,900 ± 5,400 | 4.5 |

| 10 | 112,500 ± 9,800 | 7.3 |

Table 3: Summary of Western Blot Analysis on PI3K/Akt Pathway

| Treatment | p-Akt (Ser473) Level (Relative to Total Akt) |

| Vehicle Control | High |

| This compound (5 µM) | Moderate |

| This compound (10 µM) | Low |

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed signaling pathway for this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Proposed mechanism of this compound action on the PI3K/Akt signaling pathway.

References

- 1. Frontiers | RNA sequencing and integrative analysis reveal pathways and hub genes associated with TGFβ1 stimulation on prostatic stromal cells [frontiersin.org]

- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. benchchem.com [benchchem.com]

- 5. Truly Effective Cell Assay Design - a4cell [a4cell.com]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bioagilytix.com [bioagilytix.com]

Application Notes and Protocols for NV03 in Xenograft Mouse Models

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of NV03 in oncology.

Introduction

This compound is a novel investigational agent with a promising profile for cancer therapy. Its precise mechanism of action is under active investigation, with preliminary data suggesting a multi-faceted approach to inhibiting tumor growth. This document provides detailed application notes and protocols for the utilization of this compound in xenograft mouse models, a critical step in the preclinical drug development pipeline. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly favored for preclinical studies as they better recapitulate the heterogeneity and molecular characteristics of human cancers.[1][2] The protocols outlined herein are designed to be adaptable for use with various cancer cell line-derived xenografts (CDX) and PDX models.

Mechanism of Action and Signaling Pathways

While the complete signaling network affected by this compound is still being elucidated, initial studies point towards its interference with key pathways involved in cell proliferation, survival, and angiogenesis. The following diagram illustrates a hypothesized signaling pathway based on preliminary in vitro data. Further research is required to validate these interactions in vivo.

Caption: Hypothesized signaling pathway of this compound.

Data Presentation: Quantitative Summary

The following tables are templates for summarizing key quantitative data from in vivo efficacy studies of this compound. Consistent and structured data collection is crucial for cross-study comparisons and meta-analyses.

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % TGI | p-value vs. Vehicle |

| Vehicle Control | - | QDx5 | N/A | N/A | |

| This compound | 10 | QDx5 | |||

| This compound | 30 | QDx5 | |||

| This compound | 100 | QDx5 | |||

| Positive Control |

% TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Table 2: Body Weight Changes

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | % Body Weight Change |

| Vehicle Control | - | |||

| This compound | 10 | |||

| This compound | 30 | |||

| This compound | 100 | |||

| Positive Control |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical studies.[3] The following protocols provide a framework for conducting xenograft studies with this compound.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.

Materials:

-

Human cancer cell line of interest

-

Culture medium and supplements

-

Matrigel® or other extracellular matrix

-

6-8 week old immunodeficient mice (e.g., NSG)[4]

-

Sterile syringes and needles

-

Calipers

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Harvest and count cells, ensuring high viability (>95%).

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

-

Subcutaneously inject the cell suspension into the right flank of the mice.

-

Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable.

-

Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.

Protocol 2: this compound Dosing and Monitoring

Objective: To administer this compound to tumor-bearing mice and monitor its effect on tumor growth and animal health.

Materials:

-

This compound compound

-

Appropriate vehicle for solubilization/suspension

-

Dosing syringes and needles (for injection) or gavage needles (for oral administration)

-

Calipers

-

Analytical balance

Procedure:

-

Prepare this compound formulation at the desired concentrations.

-

Record the initial tumor volume and body weight of each mouse.

-

Administer this compound according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the animals daily, noting any signs of toxicity.

-

At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).

The following workflow diagram outlines the key steps in a typical in vivo efficacy study.

Caption: General workflow for an in vivo efficacy study.

Logical Relationships in Preclinical Development

The successful translation of a compound from the laboratory to the clinic relies on a logical and phased approach to preclinical testing. The following diagram illustrates the relationship between different stages of in vivo evaluation.

References

- 1. Application of a 3D hydrogel-based model to replace use of animals for passaging patient-derived xenografts | NC3Rs [nc3rs.org.uk]

- 2. Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

Recommended dosage of NV03 for in vivo studies

Application Notes and Protocols: NV03

Recommended Dosage for In Vivo Studies

For researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound offers a targeted approach to modulate this pathway, making it a valuable tool for preclinical research in relevant disease models.

These application notes provide an overview of the recommended dosage, formulation, and protocols for the use of this compound in common in vivo models of inflammation. The data presented herein is derived from foundational preclinical studies designed to establish the dose-dependent efficacy and safety profile of the compound.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound specifically targets the NLRP3 protein, preventing its oligomerization and subsequent activation of Caspase-1. This blockade inhibits the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms, thereby reducing the inflammatory response.

Caption: this compound inhibits the activation of the NLRP3 inflammasome complex.

Recommended Dosage for In Vivo Studies

The optimal dose of this compound is dependent on the animal model, disease severity, and route of administration. The following tables summarize data from a murine model of lipopolysaccharide (LPS)-induced peritonitis, a well-established acute inflammation model for evaluating NLRP3 inhibitors.

Dose-Ranging Efficacy Study

This study aimed to identify an effective dose range for inhibiting IL-1β production in vivo. C57BL/6 mice were administered this compound via intraperitoneal (i.p.) injection 1 hour prior to an i.p. challenge with LPS. Peritoneal lavage fluid was collected 4 hours post-LPS challenge for cytokine analysis.

| Group | This compound Dose (mg/kg, i.p.) | Mean Peritoneal IL-1β (pg/mL) ± SEM | % Inhibition |

| Vehicle | 0 (0.5% CMC) | 1250 ± 110 | 0% |

| This compound | 5 | 875 ± 95 | 30% |

| This compound | 10 | 500 ± 62 | 60% |

| This compound | 25 | 225 ± 45 | 82% |

| This compound | 50 | 188 ± 30 | 85% |

Route of Administration Comparison

To assess systemic efficacy, this compound was administered via oral gavage (p.o.) and intraperitoneal (i.p.) injection prior to LPS challenge.

| Route | This compound Dose (mg/kg) | Mean Peritoneal IL-1β (pg/mL) ± SEM | % Inhibition |

| i.p. | 25 | 225 ± 45 | 82% |

| p.o. | 25 | 550 ± 70 | 56% |

| p.o. | 50 | 275 ± 55 | 78% |

Experimental Protocols

Preparation of this compound Formulation

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC), low viscosity

-

Sterile 0.9% Saline

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Sterile tubes

Protocol for 0.5% CMC Vehicle (10 mL):

-

Weigh 50 mg of CMC powder.

-

Slowly add the CMC to 10 mL of sterile 0.9% saline while vortexing or stirring continuously to prevent clumping.

-

Stir for 1-2 hours at room temperature until the CMC is fully dissolved and the solution is clear.

Protocol for this compound Suspension (e.g., 5 mg/mL for 25 mg/kg dose):

-

Calculate the required amount of this compound. For a study with 10 mice (avg. 25g) at 25 mg/kg, with a dosing volume of 10 mL/kg, the total volume needed is ~2.5 mL. Prepare 5 mL to ensure sufficient volume.

-

Weigh 25 mg of this compound powder.

-

Add the powder to a sterile mortar or tube.

-

Add a small volume (~0.5 mL) of the 0.5% CMC vehicle and triturate to create a smooth, uniform paste.

-

Gradually add the remaining 4.5 mL of vehicle while continuously mixing or vortexing to ensure a homogenous suspension.

-

Keep the suspension on a rocker or vortex briefly before each injection to prevent settling.

Protocol for LPS-Induced Peritonitis in Mice

This protocol describes a standard method for inducing acute inflammation to test the efficacy of this compound.

Caption: Workflow for evaluating this compound in an LPS-induced peritonitis model.

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 25 mg/kg).

-

Compound Administration (T = -1 hour): Administer the prepared this compound suspension or vehicle control via the desired route (e.g., i.p. injection at 10 mL/kg).

-

Induction of Peritonitis (T = 0 hours): Inject all mice with LPS from E. coli O111:B4 dissolved in sterile saline. A standard dose is 1 mg/kg, administered i.p.

-

Sample Collection (T = +4 hours):

-

Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Expose the peritoneal cavity and wash with 3 mL of ice-cold, sterile PBS containing a protease inhibitor cocktail.

-

Collect the peritoneal lavage fluid.

-

-

Sample Processing:

-

Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C to pellet cells.

-

Collect the supernatant and store it at -80°C until analysis.

-

-

Analysis: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Safety and Toxicology Statement

Preliminary acute toxicology studies have been conducted. In mice, a single dose of this compound was well-tolerated up to 300 mg/kg (p.o.), with no adverse effects or mortality observed within a 7-day follow-up period. Researchers should always conduct their own pilot studies to confirm tolerability in specific models and strains. For handling, standard laboratory personal protective equipment (PPE) is recommended.

Disclaimer: This document is intended for research purposes only. The information provided is based on internal preclinical data and should be used as a guide. Optimal dosages and protocols may vary depending on the specific experimental conditions, animal model, and research objectives. It is the responsibility of the end-user to determine the suitability of this product for their particular application.

Application Notes: Identifying Drug Resistance Mechanisms with Genome-Wide CRISPR Screening

Topic: Application of NV03 in CRISPR Screening Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of targeted therapies is often hampered by the emergence of drug resistance. Identifying the genetic drivers of resistance is crucial for developing combination therapies and next-generation inhibitors. Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for systematically identifying genes whose loss of function confers resistance to a specific compound. This application note provides a detailed protocol and example data for a pooled CRISPR knockout screen to identify genes that, when knocked out, lead to resistance to a hypothetical BRAF inhibitor, this compound, in human melanoma cells. The protocol and data presented are based on established methodologies for screening with BRAF inhibitors like vemurafenib, providing a robust framework for adaptation to novel compounds like this compound.

Principle of the Assay

This experiment utilizes a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the human genome. The library is delivered to a population of Cas9-expressing cancer cells via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive a single, unique sgRNA. This creates a diverse population of cells, each with a specific gene knocked out. The cell population is then treated with the experimental compound (this compound). Cells with gene knockouts that confer resistance will survive and proliferate, while the rest of the cell population will be killed. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the surviving population compared to a control population, we can identify the genes whose loss confers drug resistance.

Experimental Workflow

The overall workflow for the CRISPR screen is depicted below. It involves the preparation of a lentiviral sgRNA library, transduction of Cas9-expressing cells, selection with the compound of interest (this compound), and finally, genomic DNA extraction and sequencing to identify enriched sgRNAs.

Detailed Experimental Protocols

This protocol is adapted for A375 melanoma cells, which harbor the BRAF V600E mutation, making them initially sensitive to BRAF inhibitors.

Lentiviral Library Production

-

Plasmid Amplification: Amplify the genome-scale sgRNA library plasmid (e.g., Brunello library) in E. coli and perform a maxi-prep to obtain a sufficient quantity of high-quality plasmid DNA.

-

HEK293T Cell Seeding: Seed HEK293T cells in 15-cm plates. The cells should be approximately 80% confluent on the day of transfection.

-

Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like PEI.

-

Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

-

Virus Concentration (Optional but Recommended): Concentrate the viral particles using a method such as ultracentrifugation or a commercially available concentration reagent. Resuspend the viral pellet in a small volume of sterile PBS or DMEM.

-

Titration: Determine the viral titer by transducing the target cells (Cas9-A375) with serial dilutions of the virus and measuring the percentage of infected cells (e.g., via antibiotic selection and cell counting).

CRISPR Library Transduction and Selection

-

Cell Seeding: Seed a sufficient number of Cas9-expressing A375 cells to maintain a library coverage of at least 500 cells per sgRNA. For a library with ~76,000 sgRNAs, this would be at least 3.8 x 107 cells.

-

Transduction: Transduce the A375 cells with the pooled lentiviral sgRNA library at a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is critical to ensure that the majority of cells receive only one sgRNA.

-

Antibiotic Selection: 24 hours post-transduction, begin selection with an appropriate antibiotic (e.g., 1 µg/mL puromycin for the Brunello library) to eliminate non-transduced cells. Maintain selection for 7 days.

-

Population Splitting: After the selection period, harvest the cells.

-

Freeze down a portion of the cells (e.g., 3 x 107) as the Day 0 or initial reference population.

-

Split the remaining cells into two groups: a control group (treated with DMSO) and an experimental group (treated with this compound). Ensure each group maintains the >500 cells/sgRNA coverage.

-

Drug Resistance Screen

-

Drug Treatment: Treat the experimental group with this compound at a concentration approximately 10-fold higher than its IC50 value (e.g., 2 µM for vemurafenib in A375 cells)[1]. Treat the control group with an equivalent volume of DMSO.

-

Cell Culture Maintenance: Culture the cells for 14 days, passaging as necessary and maintaining library coverage. Replenish the media with fresh this compound or DMSO every 3-4 days[1][2].

-

Cell Harvest: After 14 days of treatment, harvest the cells from both the DMSO and this compound-treated populations.

gDNA Extraction, Sequencing, and Analysis

-

Genomic DNA Extraction: Extract genomic DNA (gDNA) from the Day 0 reference pellet and the Day 14 DMSO and this compound-treated pellets using a commercial gDNA extraction kit suitable for large numbers of cells.

-

sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary adapters for next-generation sequencing (NGS).

-

NGS: Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as an Illumina HiSeq or NovaSeq.

-

Data Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data[2]. This tool compares the sgRNA read counts in the this compound-treated sample to the DMSO-treated sample to identify sgRNAs that are significantly enriched. Genes targeted by these enriched sgRNAs are considered candidate resistance genes.

Representative Data: Vemurafenib Resistance Screen

The following table presents a selection of top gene hits from a published genome-wide CRISPR screen for vemurafenib resistance in A375 cells[1]. These are genes whose knockout led to significant enrichment in the vemurafenib-treated population, indicating a role in conferring drug resistance.

| Gene Symbol | Gene Name | Function/Pathway | Log2 Fold Change | P-value |

| NF2 | Neurofibromin 2 | Tumor suppressor, Hippo pathway | 5.37 | 1.87E-05 |

| NF1 | Neurofibromin 1 | Negative regulator of RAS signaling | 5.21 | 2.13E-05 |

| MED12 | Mediator Complex Subunit 12 | Transcriptional co-regulator | 4.88 | 2.50E-05 |

| CUL3 | Cullin 3 | E3 ubiquitin ligase component | 4.86 | 2.50E-05 |

| CCDC101 | Coiled-coil domain containing 101 | SAGA complex component | 4.79 | 2.50E-05 |

| TAF6L | TATA-box binding protein associated factor 6 like | SAGA complex component | 4.72 | 2.50E-05 |

| SUPT20H | SPT20 Homolog, SAGA complex component | Transcriptional regulation | 4.69 | 2.50E-05 |

| TADA2B | Transcriptional Adaptor 2B | SAGA complex component | 4.68 | 2.50E-05 |

| MED23 | Mediator Complex Subunit 23 | Transcriptional co-regulator | 4.64 | 2.50E-05 |

| TADA1 | Transcriptional Adaptor 1 | SAGA complex component | 4.59 | 2.50E-05 |

Data adapted from G.J.H. et al., G3 (Bethesda), 2021. The table shows the top-ranked genes identified as positive regulators of vemurafenib resistance.[1]

Signaling Pathway Analysis